1-((4-Metilfenil)azo)-2-naftol

Descripción general

Descripción

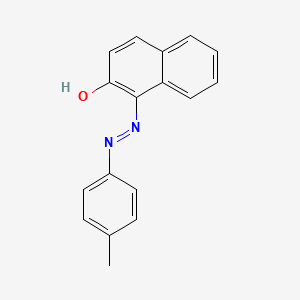

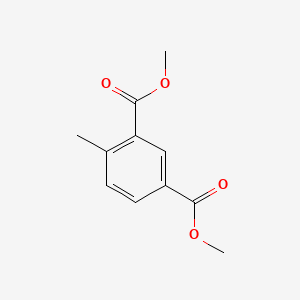

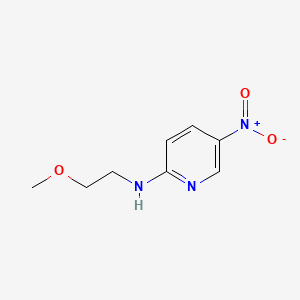

“1-((4-Methylphenyl)azo)-2-naphthalenol” is a chemical compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a -N=N- double bond . The compound has a molecular formula of C13H12N2O .

Synthesis Analysis

The synthesis of similar azo compounds has been reported in the literature. For instance, maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds: N-(4-hydroxy-phenyl)maleimide (I) and N-(4-methylphenyl)maleimide (II). The new azo compounds I(a-c) and II(a-c) were prepared by the reaction of I and II with three different aromatic amines, namely aniline, p-aminophenol, and p-toluidine .Molecular Structure Analysis

The molecular structure of “1-((4-Methylphenyl)azo)-2-naphthalenol” can be represented by the formula C13H12N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving azo compounds have been studied extensively. For instance, the synthesis of azo-benzo[d][1,3]oxazin-4-one is a crucial step in the overall synthesis of quinazoline-4 (3H)-one .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

“1-((4-Metilfenil)azo)-2-naftol”, también conocido como azo-2-naftol, se ha probado contra cinco microorganismos: Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa y Streptococcus faecalis . La presencia del grupo azo contribuyó más del 60% de las actividades antibacterianas exhibidas por el azo-2-naftol en todas las bacterias probadas . Esto sugiere que este compuesto podría tener aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos.

Mecanismo De Acción

Target of Action

Azo compounds, which this compound is a part of, are known to exhibit a variety of biological activities

Mode of Action

Azo compounds are characterized by the presence of a -N=N- double bond, usually attached to two aromatic rings . This structure is thought to contribute to their biological activity.

Biochemical Pathways

Azo compounds are known to have a broad range of biological activities, suggesting they may interact with multiple pathways

Result of Action

A study on a similar azo compound found that it exhibited significant antibacterial activity . The azo group was found to contribute more than 60% of the total antibacterial activity of the compound

Safety and Hazards

While specific safety and hazard information for “1-((4-Methylphenyl)azo)-2-naphthalenol” is not available, similar compounds have been found to pose certain risks. For instance, 3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)-1-naphthalenesulfonic acid is advised against use in food, drugs, pesticides, or biocidal products. It can cause skin irritation, serious eye irritation, and respiratory irritation .

Análisis Bioquímico

Biochemical Properties

1-((4-Methylphenyl)azo)-2-naphthalenol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with polyphenol oxidase, an enzyme that catalyzes the oxidation of phenolic compounds . The interaction between 1-((4-Methylphenyl)azo)-2-naphthalenol and polyphenol oxidase results in the formation of colored products, which can be used to study enzyme kinetics and inhibition. Additionally, this compound has been found to exhibit antibacterial activity, interacting with bacterial cell walls and disrupting their integrity .

Cellular Effects

1-((4-Methylphenyl)azo)-2-naphthalenol has been observed to affect various types of cells and cellular processes. In bacterial cells, this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Streptococcus faecalis The presence of the azo group in 1-((4-Methylphenyl)azo)-2-naphthalenol enhances its antibacterial properties, leading to cell membrane disruption and inhibition of bacterial growth

Molecular Mechanism

The molecular mechanism of action of 1-((4-Methylphenyl)azo)-2-naphthalenol involves its interaction with biomolecules, particularly enzymes and proteins. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. For example, its interaction with polyphenol oxidase results in enzyme inhibition, which can be studied using spectrophotometric assays . Additionally, 1-((4-Methylphenyl)azo)-2-naphthalenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((4-Methylphenyl)azo)-2-naphthalenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the antibacterial activity of 1-((4-Methylphenyl)azo)-2-naphthalenol may decrease due to the breakdown of its azo group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where it can cause persistent inhibition of growth and metabolism.

Dosage Effects in Animal Models

The effects of 1-((4-Methylphenyl)azo)-2-naphthalenol vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 1-((4-Methylphenyl)azo)-2-naphthalenol can exhibit toxic effects, including liver and kidney damage Threshold effects have been observed, where a specific dosage range results in significant antibacterial activity without causing toxicity

Metabolic Pathways

1-((4-Methylphenyl)azo)-2-naphthalenol is involved in several metabolic pathways, particularly those related to its degradation and detoxification. This compound is metabolized by liver enzymes, including cytochrome P450, which catalyzes its oxidation and reduction . The metabolic products of 1-((4-Methylphenyl)azo)-2-naphthalenol can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-((4-Methylphenyl)azo)-2-naphthalenol is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 1-((4-Methylphenyl)azo)-2-naphthalenol can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 1-((4-Methylphenyl)azo)-2-naphthalenol plays a crucial role in its activity and function. This compound can be localized to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and proteins involved in cellular metabolism . Targeting signals and post-translational modifications can direct 1-((4-Methylphenyl)azo)-2-naphthalenol to these compartments, influencing its biochemical properties and interactions with biomolecules.

Propiedades

IUPAC Name |

1-[(4-methylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-19-17-15-5-3-2-4-13(15)8-11-16(17)20/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZUIEHTNMQCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031796, DTXSID001216547 | |

| Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6756-41-8, 64022-28-2 | |

| Record name | 1-(4-Tolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006756418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-TOLYLAZO)-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35H0V3D0KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1607112.png)

![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)